![molecular formula C21H16N2O3S B5717721 methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)
methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate, also known as TH-302, is a promising anticancer drug that is currently being studied extensively in the scientific community. This compound is a prodrug that is activated under hypoxic conditions, making it an ideal candidate for cancer treatment.
Mechanism of Action
Methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. The activated form of methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate releases a potent DNA alkylating agent, which causes DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate has been shown to induce apoptosis in tumor cells, as well as inhibit tumor angiogenesis and metastasis. It has also been shown to enhance the efficacy of conventional chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate is its ability to selectively target hypoxic tumor cells, which makes it a promising candidate for the treatment of solid tumors. However, one limitation of methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate is its potential toxicity to normal tissues, which may limit its clinical application.
Future Directions
There are several future directions for the study of methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate. One area of research is the development of new delivery methods, such as nanoparticles, to improve the efficacy and reduce the toxicity of methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate. Another area of research is the identification of biomarkers that can predict patient response to methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate, which could help to personalize cancer treatment. Finally, the combination of methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate with other anticancer agents is an area of active research that could lead to improved outcomes for cancer patients.
Conclusion:
In conclusion, methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate is a promising anticancer drug that selectively targets hypoxic tumor cells. Its mechanism of action involves the release of a potent DNA alkylating agent, which causes DNA damage and ultimately leads to cell death. While there are limitations to its clinical application, there are several future directions for the study of methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate that could lead to improved outcomes for cancer patients.
Synthesis Methods
The synthesis of methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate involves the reaction of 4-(4-methylphenyl)-5-thioxo-2,3-dihydropyrimidine with 4-hydroxybenzoic acid methyl ester in the presence of a base. The product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
Methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate has been extensively studied for its potential as an anticancer drug. It has been shown to selectively target hypoxic tumor cells, which are known to be resistant to conventional chemotherapy and radiation therapy. This makes methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate a promising candidate for the treatment of a variety of solid tumors.
properties
IUPAC Name |
methyl 4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-13-3-5-14(6-4-13)17-11-27-20-18(17)19(22-12-23-20)26-16-9-7-15(8-10-16)21(24)25-2/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNDZELKIRWUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.